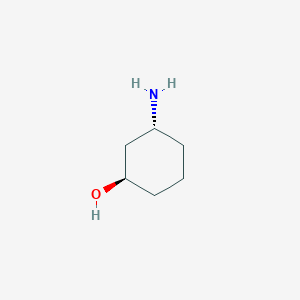

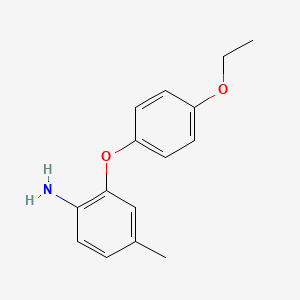

2-(4-乙氧基苯氧基)-4-甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Ethoxyphenoxy)-4-methylaniline (EPM) is an aromatic amine commonly used in organic synthesis. It is a highly versatile reagent that is widely used in the synthesis of specialty chemicals, pharmaceuticals, and various other products. EPM is a valuable tool for chemists due to its high reactivity and selectivity. It is also used as a catalyst in a variety of reactions.

科学研究应用

光谱和结构分析:一种与 2-(4-乙氧基苯氧基)-4-甲基苯胺在结构上相关的化合物 (E)-4-溴-2-[(4-溴苯亚胺)甲基]-6-乙氧基苯酚,已使用光谱 (FT-IR、UV-Vis) 和 X 射线衍射技术合成和表征。这项研究涉及探索分子间接触、分子静电势和非线性光学性质,有助于了解该化合物的化学行为和潜在应用 (Demircioğlu 等,2019)。

聚苯胺衍生物:一项关于聚苯胺衍生物(与 2-(4-乙氧基苯氧基)-4-甲基苯胺相关)的研究,使用光电化学和光谱技术研究了它们的性质。这些衍生物包括聚(N-甲基苯胺)和聚(邻乙氧基苯胺),该研究旨在了解它们在各种状态下的行为以及它们在材料科学中的潜在应用 (Kilmartin 和 Wright,1999)。

分子对接研究:另一种相关化合物 (E)-2-(((3-氯-4-甲苯基)亚胺)甲基)-6-乙氧基苯酚,已通过分子对接研究合成和分析,以了解其与 DNA 碱基的相互作用。这项研究对于了解类似化合物的潜在生物活性及分子相互作用至关重要 (Demircioğlu,2021)。

席夫碱配合物:对源自 2,6-二苯甲基-4-甲基苯胺(一种与 2-(4-乙氧基苯氧基)-4-甲基苯胺类似的化合物)的席夫碱配合物进行的研究表明,它们在铃木偶联和醇氧化反应中作为催化剂的效率。这突出了此类化合物在催化应用和有机合成中的潜力 (Saxena 和 Murugavel,2017)。

HPLC 中的荧光标记:与 2-(4-乙氧基苯氧基)-4-甲基苯胺在结构上类似的 4-(6-甲氧基萘-2-基)-4-氧代-2-丁烯酸甲酯已用作高效液相色谱 (HPLC) 中的荧光标记剂,用于分析生物学上重要的硫醇。这说明了它在分析化学中用于灵敏和选择性检测方法的应用 (Gatti 等,1990)。

作用机制

Target of Action

The primary target of 2-(4-Ethoxyphenoxy)-4-methylaniline is the Na(+)/Ca(2+) exchanger (NCX) , specifically the NCX3 isoform . NCX is a 10-transmembrane domain protein that plays a crucial role in the regulation of intracellular Ca(2+) homeostasis .

Mode of Action

2-(4-Ethoxyphenoxy)-4-methylaniline inhibits the activity of the NCX3 isoform . The inhibition is potent, with an IC50 value of 1.9 nM .

Biochemical Pathways

The inhibition of NCX3 by 2-(4-Ethoxyphenoxy)-4-methylaniline affects the homeostasis of intracellular Ca(2+) . This disruption can lead to a dysregulation of [Ca(2+)]i, particularly under conditions of oxygen/glucose deprivation (OGD) .

Pharmacokinetics

The related compound 5-amino-n-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (bed) displays dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .

Result of Action

The inhibition of NCX3 by 2-(4-Ethoxyphenoxy)-4-methylaniline can worsen the damage induced by OGD in cortical neurons . At a concentration of 10 nM, the compound significantly enhances cell death in the CA3 subregion of hippocampal organotypic slices exposed to OGD and aggravates infarct injury after transient middle cerebral artery occlusion in mice .

Action Environment

The action of 2-(4-Ethoxyphenoxy)-4-methylaniline can be influenced by environmental factors such as the presence of oxygen and glucose. For instance, under conditions of OGD, the compound’s action can lead to a dysregulation of [Ca(2+)]i and enhanced cell death .

属性

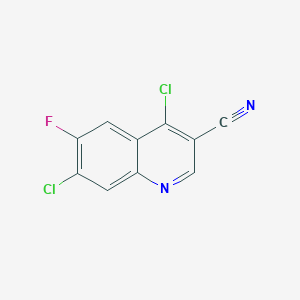

IUPAC Name |

2-(4-ethoxyphenoxy)-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-17-12-5-7-13(8-6-12)18-15-10-11(2)4-9-14(15)16/h4-10H,3,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCSOWVIYBANPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(C=CC(=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL](/img/structure/B1328943.png)

![3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B1328945.png)

![4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde](/img/structure/B1328947.png)

![3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde](/img/structure/B1328948.png)

![4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1328949.png)

![(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B1328952.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B1328953.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B1328954.png)

![methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate](/img/structure/B1328962.png)

![[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid](/img/structure/B1328965.png)